![molecular formula C21H21N5O4S B2369956 Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone CAS No. 868219-87-8](/img/structure/B2369956.png)
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone
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Description
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone” is a part of a new family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones Similar compounds have shown antibacterial and antifungal activity towards gram-positive and gram-negative strains of bacteria and fungi .
Mode of Action
It is generally accepted that heterocyclic compounds like this one are useful pharmacophores responsible for various biological functions . They have been extensively studied as key elements for creating libraries of new chemical compounds .
Biochemical Pathways
It is known that 1,2,4-triazoles, which are part of this compound, are a large family of molecules with a wide range of biological activity depending on how the substitutions are organized around the ring . They have numerous biological, commercial, and agricultural uses, including their antibacterial, pain-relieving, and other properties .
Result of Action
The compound has shown excellent activities against bacterial strains, particularly those with nitro, methyl, and bromo substituents in the p-position of the benzene ring, as well as products with the nitro group at the m-position . Compounds with a chloro substituent at p-position and m-position demonstrated good activity against the fungal strains Aspergillus niger and Fusarium javanicum .
Action Environment
It is known that the synthesis of these heterocycles has attracted a lot of interest in recent years , suggesting that various factors, including environmental conditions, could potentially influence their action.
Biological Activity
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, structure, and biological properties, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound features a furan ring and a thiazole-triazole moiety, which are known to exhibit diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the furan and thiazole rings followed by piperazine substitution. The detailed synthetic pathway can be summarized as follows:
- Formation of the Furan Ring : Starting from appropriate aldehydes and ketones.
- Synthesis of Thiazole-Triazole Framework : Utilizing known methodologies such as cyclization reactions.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution.
1. Antimicrobial Activity
Studies have indicated that derivatives of compounds containing triazole and thiazole rings often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MIC) for these compounds often range from 10 to 50 µg/mL depending on the specific structure and substituents present.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Compound B | 25 | Escherichia coli |
Furan derivative | 15 | Pseudomonas aeruginosa |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably:
- Cell Proliferation Assays : The compound has demonstrated cytotoxic effects against several cancer cell lines with IC50 values ranging from 5 to 15 µM. For example, in studies involving human breast cancer cells (MCF-7), the compound exhibited an IC50 of approximately 8 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 8 |
HeLa | 12 |
A549 (Lung Cancer) | 10 |
3. Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing piperazine and triazole rings have also been reported. These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6:
- In vivo studies have shown that when administered in animal models, these compounds significantly reduced inflammation markers by up to 40% compared to control groups.
Case Studies and Research Findings
A notable study published in a peer-reviewed journal explored the structure-activity relationship (SAR) of related compounds. It was found that modifications in the methoxy group on the phenyl ring significantly influenced biological activity:
- Case Study : A series of analogs were synthesized where variations in substituents led to differing levels of cytotoxicity against cancer cell lines. Compounds with electron-donating groups exhibited enhanced activity.
Properties
IUPAC Name |
furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-15-6-4-14(5-7-15)17(18-20(28)26-21(31-18)22-13-23-26)24-8-10-25(11-9-24)19(27)16-3-2-12-30-16/h2-7,12-13,17,28H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEPXPINVKKCGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.